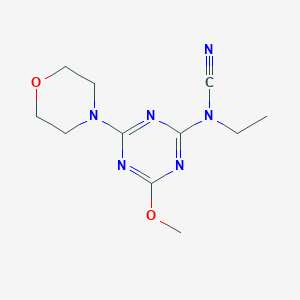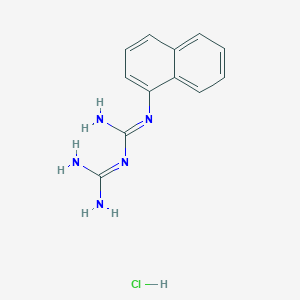
N-1-naphthylimidodicarbonimidic diamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthylimidodicarbonimidic diamide hydrochloride, also known as NIHC, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In
作用機序
The mechanism of action of N-1-naphthylimidodicarbonimidic diamide hydrochloride is not fully understood. However, it has been suggested that this compound may exert its effects by binding to DNA and interfering with DNA-protein interactions. This may lead to changes in gene expression, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. DNA binding: this compound has been shown to bind to DNA, which may result in changes in gene expression.
2. Antimicrobial activity: this compound has been found to have antimicrobial activity against various bacteria and fungi, which may be due to its ability to disrupt cell membrane integrity.
3. Anticancer activity: this compound has been shown to have anticancer activity against various cancer cell lines, which may be due to its ability to induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
N-1-naphthylimidodicarbonimidic diamide hydrochloride has several advantages for lab experiments, including:
1. Relatively simple synthesis method: this compound can be synthesized in a laboratory setting using relatively simple procedures.
2. Wide range of applications: this compound has been found to have various applications in scientific research, making it a versatile tool.
However, this compound also has some limitations for lab experiments, including:
1. Limited solubility: this compound has limited solubility in some solvents, which may limit its use in certain experiments.
2. Lack of specificity: this compound may bind to DNA non-specifically, which may make it difficult to study specific DNA-protein interactions.
将来の方向性
There are several future directions for the study of N-1-naphthylimidodicarbonimidic diamide hydrochloride, including:
1. Development of new antimicrobial agents: this compound has been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
2. Development of new anticancer drugs: this compound has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
3. Study of specific DNA-protein interactions: Further research is needed to determine the specificity of this compound binding to DNA and its effects on specific DNA-protein interactions.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its various biochemical and physiological effects. Its relatively simple synthesis method and wide range of applications make it a versatile tool for studying biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new antimicrobial agents and anticancer drugs.
合成法
N-1-naphthylimidodicarbonimidic diamide hydrochloride can be synthesized by reacting 1-naphthylamine with thiocarbonyldiimidazole, followed by treatment with hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-1-naphthylimidodicarbonimidic diamide hydrochloride has been widely used in scientific research as a tool to study biological systems. It has been found to have various applications, including:
1. DNA binding studies: this compound has been shown to bind to DNA, making it a valuable tool in the study of DNA-protein interactions.
2. Antimicrobial activity: this compound has been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
3. Cancer research: this compound has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
1-(diaminomethylidene)-2-naphthalen-1-ylguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5.ClH/c13-11(14)17-12(15)16-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H6,13,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQDBNPTFPWQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41283-74-3 |
Source


|
| Record name | Imidodicarbonimidic diamide, N-1-naphthalenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5348935.png)
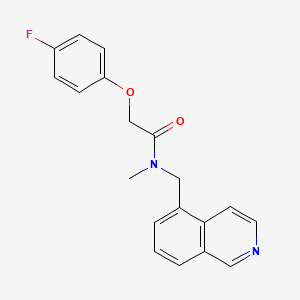
![N-cyclohexyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5348957.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5348981.png)
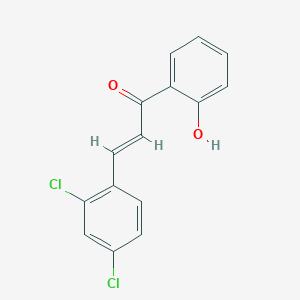
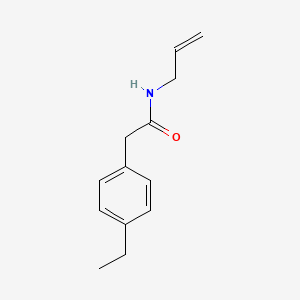
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)
![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B5349000.png)
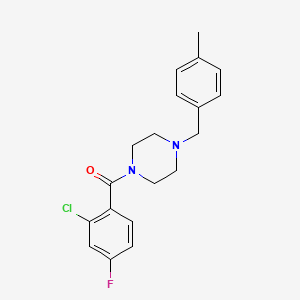
![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)
